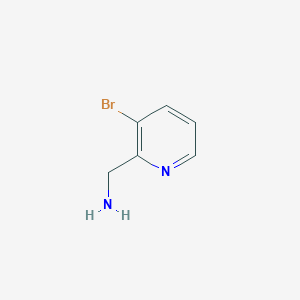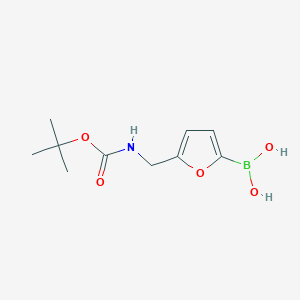
(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
Übersicht
Beschreibung
(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H16BNO5 and its molecular weight is 241.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
The 5-((BOC-Amino)methyl)furan-2-boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 5-((BOC-Amino)methyl)furan-2-boronic acid participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds . These pathways are fundamental to organic synthesis, enabling the construction of complex organic compounds from simpler precursors .
Pharmacokinetics
For instance, it is recommended to store the compound in a freezer , which suggests that low temperatures may help preserve its stability and reactivity.
Result of Action
The result of the action of 5-((BOC-Amino)methyl)furan-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of 5-((BOC-Amino)methyl)furan-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which the compound participates are known to be mild and tolerant to various functional groups . This suggests that the compound can maintain its reactivity in diverse chemical environments . Furthermore, the compound’s stability can be affected by storage conditions, as it is recommended to be stored in a freezer .
Biochemische Analyse
Biochemical Properties
One of the key interactions of (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of protease inhibitors for therapeutic applications. Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
In particular, this compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially leading to changes in energy production and utilization .
Molecular Mechanism
One of the primary mechanisms is the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, this compound can modulate the activity of other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic properties .
Temporal Effects in Laboratory Settings
The presence of the Boc protecting group can influence the compound’s stability, as it may be susceptible to hydrolysis under acidic or basic conditions. Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it suitable for use in various experimental setups .
Dosage Effects in Animal Models
At lower doses, this compound has been observed to modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, the compound can induce adverse effects such as cytotoxicity and organ damage, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow, which can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
Studies have shown that this compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on various biochemical processes. The compound’s localization can influence its activity and function, making it a valuable tool for studying subcellular processes .
Eigenschaften
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGXXNRURJOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674526 | |
| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-49-6 | |
| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



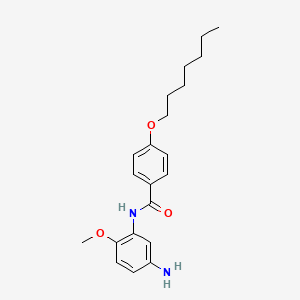
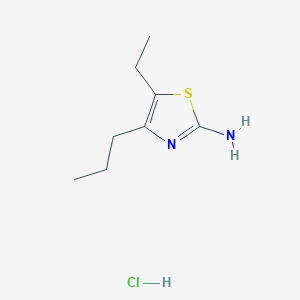
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)
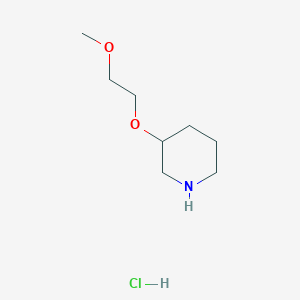
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)
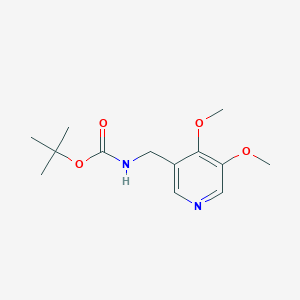
![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
